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Compound of Interest

Compound Name: 1-Hydroxy-2-butanone

Cat. No.: B1215904

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxy-2-butanone, also known as acetoin's lesser-known cousin, is a versatile alpha-
hydroxy ketone with significant potential in the flavor and fragrance industry. Its unique
organoleptic profile, characterized by sweet, buttery, coffee, and caramel notes, makes it a
valuable ingredient in a wide range of applications.[1] This document provides detailed
application notes and experimental protocols for the effective utilization of 1-Hydroxy-2-
butanone, targeting professionals in research, scientific, and drug development fields.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 1-Hydroxy-2-butanone is
fundamental for its application.
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Property Value Reference
2-Oxobutanol, Ethyl

Synonyms hydroxymethyl ketone, [2][3]
Propionyl carbinol

FEMA Number 3173 [3]

CAS Number 5077-67-8 [2][3]

Molecular Formula C4H802 [3114]

Molecular Weight 88.11 g/mol [31[4]I5]

Appearance Colorless to light yellow liquid [6]
Sweet, coffee, musty, grain,

Odor Profile malt, butterscotch, caramellic, [2][41[6]

creamy

Taste Profile

Sweet, butterscotch, coffee,
brown, oily, alcoholic, toasted

grain (at 30 ppm)

[6]

Boiling Point 152-154 °C [2][5]
Flash Point 60 °C (140 °F) [7]

- Soluble in water, alcohol, and
Solubility [7]

ether

Natural Occurrence

1-Hydroxy-2-butanone is a naturally occurring compound found in various food products,

contributing to their characteristic aroma and flavor profiles.
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Food Product Concentration Range Reference
Coffee (Espresso) 0.08% (relative abundance) [1]
Coffee (General) Detected, but not quantified

Mushrooms (Agaricus N
] Detected, but not quantified
bisporus, Pleurotus ostreatus)

Flavor and Fragrance Applications

The unique sensory profile of 1-Hydroxy-2-butanone lends itself to a variety of applications in

the food, beverage, and fragrance industries.

Flavor Applications:

Coffee and Tea: Enhances the roasted, sweet, and creamy notes in coffee and tea-based
beverages and flavored products.

Dairy Products: Imparts buttery and creamy notes in products such as butter, yogurt, ice
cream, and milk-based beverages.

Bakery and Confectionery: Provides a rich, buttery, and caramel-like flavor to baked goods,
candies, and icings.

Savory Flavors: Can be used to add a subtle sweetness and roundness to savory
applications like sauces and marinades.

Mushroom Flavors: Contributes to the authentic flavor profile of mushroom-based products.

[8]

Fragrance Applications:

Gourmand Fragrances: Adds sweet, creamy, and coffee-like notes to perfumes and body
care products.

Functional Fragrances: Can be used to mask undesirable odors in various product bases.

Recommended Usage Levels:
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Application Recommended Concentration

Fragrance Concentrates Up to 0.8%

Experimental Protocols
Protocol 1: Sensory Evaluation of 1-Hydroxy-2-butanone
in a Butter Flavor Formulation

Objective: To determine the sensory impact of 1-Hydroxy-2-butanone on a model butter flavor.
Materials:
e 1-Hydroxy-2-butanone (food grade)
o Base butter flavor formulation (without 1-Hydroxy-2-butanone)
» Unsalted butter (as a control)
o Odor-free, tasteless carrier (e.g., mineral oil or propylene glycol)
e Sensory evaluation booths
o Standard glassware for sample presentation
» Palate cleansers (e.g., unsalted crackers, room temperature water)
o Panel of 8-12 trained sensory panelists
Procedure:
e Sample Preparation:
o Prepare a stock solution of 1% 1-Hydroxy-2-butanone in the chosen carrier.

o Create a series of dilutions from the stock solution to achieve final concentrations of 10,
20, 30, and 50 ppm of 1-Hydroxy-2-butanone in the base butter flavor.
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o Prepare a control sample of the base butter flavor without 1-Hydroxy-2-butanone.

o Temper all samples and the unsalted butter control to 10°C.[9]

e Sensory Panel:

o Conduct the evaluation in a controlled sensory lab environment with individual booths.[10]

o Present the samples to the panelists in a randomized and balanced order.

o Instruct panelists to evaluate the aroma and flavor of each sample.

o Provide panelists with a scorecard to rate the intensity of key attributes (e.g., buttery,
creamy, sweet, artificial) on a 10-point scale (0 = not perceptible, 10 = extremely intense).

o Instruct panelists to cleanse their palate between samples.[11]

e Data Analysis:

o Collect the scorecards and analyze the data using appropriate statistical methods (e.g.,
ANOVA) to determine significant differences between the samples.

o Generate a spider plot to visualize the sensory profiles of the different concentrations.

Sample Preparation

Prepare Control Sample Sensory Evaluation
Temper Samples to 10°C s

Palate Cleansing

Rate Attributes on

Create Dilutions
(10, 20, 30, 50 ppm) 10-point Scale

Data Analysis

Statistical Analysis .
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Sensory Evaluation Workflow

Protocol 2: Stability Testing of 1-Hydroxy-2-butanone in
a Coffee-Flavored Beverage

Objective: To assess the stability of 1-Hydroxy-2-butanone in a coffee-flavored beverage
under accelerated storage conditions.

Materials:

e 1-Hydroxy-2-butanone (food grade)

» Base coffee-flavored beverage

» Control beverage (without 1-Hydroxy-2-butanone)

o Environmental chambers (set to 40°C and 75% RH)

e Amber glass bottles

e Gas Chromatography-Mass Spectrometry (GC-MS) system
e Sensory panel

Procedure:

e Sample Preparation:

o Prepare a batch of the coffee-flavored beverage containing a known concentration of 1-
Hydroxy-2-butanone (e.g., 20 ppm).

o Prepare a control batch without 1-Hydroxy-2-butanone.

o Fill amber glass bottles with both the test and control beverages, leaving minimal
headspace, and seal tightly.

e Accelerated Stability Study:
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o Store the bottles in an environmental chamber at 40°C and 75% relative humidity for a
period of 12 weeks.

o Withdraw samples at time points 0, 2, 4, 8, and 12 weeks.

e Analytical Testing (GC-MS):

o At each time point, analyze the concentration of 1-Hydroxy-2-butanone in the test
samples using a validated GC-MS method.

o Use an appropriate internal standard for quantification.

o The GC-MS parameters can be adapted from methods used for coffee aroma analysis.[12]
[13][14][15][16]

e Sensory Evaluation:

o At each time point, conduct a triangle test with a sensory panel to determine if there is a
perceptible difference between the stored test sample and a freshly prepared reference
sample.

o Also, evaluate the stored control for any changes in its sensory profile.
o Data Analysis:

o Plot the concentration of 1-Hydroxy-2-butanone as a function of time to determine its
degradation kinetics.

o Analyze the sensory data to assess any changes in the flavor profile over time.
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Stability Testing Workflow

Signaling Pathways

The perception of flavor and fragrance involves complex signaling pathways. While specific
receptor interactions for 1-Hydroxy-2-butanone are not extensively documented, its sensory
characteristics suggest involvement in the following general pathways:
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Olfactory Signaling Pathway

The sweet and coffee-like aroma of 1-Hydroxy-2-butanone is detected by olfactory receptors
in the nasal cavity.
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Olfactory Signaling Pathway
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Gustatory (Sweet Taste) Signaling Pathway

The sweet taste of 1-Hydroxy-2-butanone is perceived by taste receptors on the tongue.
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Sweet Taste Signaling Pathway

Conclusion

1-Hydroxy-2-butanone is a valuable flavor and fragrance ingredient with a desirable sensory
profile. The application notes and protocols provided herein offer a framework for its effective
evaluation and utilization in various product formulations. Further research into its specific
receptor interactions and performance in a broader range of food and beverage matrices will
undoubtedly expand its application potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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